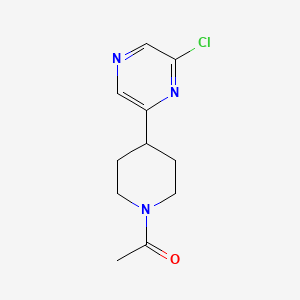

1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-[4-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c1-8(16)15-4-2-9(3-5-15)10-6-13-7-11(12)14-10/h6-7,9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCUKVXHXXCMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of the 6-Chloropyrazin-2-yl Intermediate

- The pyrazine ring is synthesized via cyclization reactions from appropriate diamine or dicarbonyl precursors.

- Chlorination at the 6-position is achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) , which selectively introduce the chlorine atom on the pyrazine ring.

Preparation of the Piperidine Derivative

- The piperidine ring is either commercially obtained or synthesized by cyclization of appropriate amino alcohols or amino acids.

- Functionalization at the 4-position of piperidine can be performed to allow for subsequent coupling.

Coupling Reaction Between Chloropyrazine and Piperidine

- The coupling typically involves nucleophilic substitution of the chlorine atom on the pyrazine ring by the piperidine nitrogen.

- This reaction is facilitated by bases such as sodium hydride (NaH) or triethylamine (TEA) in aprotic solvents like dimethylformamide (DMF) or acetonitrile .

- Reaction conditions often include stirring at room temperature or moderate heating (e.g., 25–60°C) for several hours to ensure completion.

Introduction of the Ethanone Group (Acetylation)

- The piperidine nitrogen is acetylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine).

- The reaction is typically conducted in solvents such as dichloromethane or tetrahydrofuran at low temperature (0–5°C) to control the reaction rate and avoid side reactions.

Representative Synthetic Route (Stepwise)

| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 6-chloropyrazin-2-yl intermediate | Cyclization of precursors; chlorination with SOCl2 or PCl5 | Chloropyrazine ring with chlorine at position 6 |

| 2 | Preparation or procurement of 4-substituted piperidine | Cyclization of amino alcohols or commercial purchase | Piperidine ring ready for coupling |

| 3 | Nucleophilic substitution coupling | Piperidine + 6-chloropyrazin-2-yl, NaH or TEA, DMF, RT to 60°C | Formation of 1-(4-(6-chloropyrazin-2-yl)piperidin-1-yl) intermediate |

| 4 | Acetylation of piperidine nitrogen | Acetyl chloride, pyridine, DCM, 0–5°C | Final product: 1-(4-(6-chloropyrazin-2-yl)piperidin-1-yl)ethanone |

Reaction Mechanisms and Considerations

- Nucleophilic Aromatic Substitution (SNAr): The chlorine on the pyrazine ring is displaced by the nucleophilic nitrogen of the piperidine ring. The electron-deficient nature of the pyrazine ring facilitates this substitution.

- Acylation: The lone pair on the piperidine nitrogen attacks the electrophilic carbonyl carbon of acetyl chloride, forming the ethanone substituent.

- Reaction yields and purity can be optimized by controlling temperature, solvent polarity, and stoichiometry.

Research Findings and Optimization

- Continuous flow reactors and automated synthesis platforms have been explored to optimize the coupling and acetylation steps, improving yield and reproducibility.

- The choice of base and solvent significantly affects the reaction rate and selectivity; sodium hydride in DMF is commonly preferred for efficient coupling.

- Purification is typically achieved via column chromatography or recrystallization, ensuring high purity for research applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Chlorination reagent | Thionyl chloride (SOCl2), PCl5 | Selective chlorination of pyrazine ring |

| Coupling base | Sodium hydride (NaH), Triethylamine (TEA) | Facilitates nucleophilic substitution |

| Coupling solvent | Dimethylformamide (DMF), Acetonitrile | Aprotic solvents preferred |

| Coupling temperature | Room temperature to 60°C | Moderate heating improves reaction rate |

| Acetylation reagent | Acetyl chloride, Acetic anhydride | Introduces ethanone group |

| Acetylation solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Low temperature control (0–5°C) recommended |

| Purification | Column chromatography, recrystallization | Ensures high purity |

Análisis De Reacciones Químicas

1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the pyrazine ring is replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s interaction with cannabinoid receptors makes it a valuable tool in studying the endocannabinoid system.

Medicine: Its potential therapeutic effects are being explored, particularly in the context of pain management and neurological disorders.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of 1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone involves its binding to the cannabinoid receptor CB1. This interaction triggers a cascade of intracellular events, leading to various physiological effects. The compound’s molecular targets include G-protein coupled receptors, which play a crucial role in signal transduction pathways.

Comparación Con Compuestos Similares

Structural Variations in Heterocyclic Moieties

Tetrazole Derivatives

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone (e.g., derivatives 22–28 in ) replace the chloropyrazine ring with a tetrazole group. Tetrazoles are known for their metabolic stability and hydrogen-bonding capabilities, which are advantageous in medicinal chemistry. However, the absence of a chlorinated aromatic system may reduce halogen-bonding interactions compared to the target compound .

Pyrimidine and Pyridine Derivatives

- 2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethanone () substitutes pyrimidine for pyrazine.

- 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone () incorporates a fluorinated benzoyl group, increasing lipophilicity (logP ~2.5) and metabolic stability compared to the target’s chloropyrazine (logP ~1.8) .

Amine Component Variations

Piperidine vs. Piperazine

- Piperidine Derivatives : The target compound’s piperidine ring provides a rigid, six-membered structure with one nitrogen atom, favoring hydrophobic interactions.

- Piperazine Derivatives: Compounds like 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone () feature a piperazine ring with two nitrogen atoms, enhancing solubility and hydrogen-bonding capacity. Piperazine’s basicity (pKa ~9.5) also differs from piperidine (pKa ~11) .

Substituent Effects

- Chloro vs. Fluoro Groups: The target’s 6-chloropyrazine enables halogen bonding (e.g., with protein residues), whereas fluorine in 1-(4-(2,4-difluorobenzoyl)piperidin-1-yl)ethanone () improves metabolic stability and membrane permeability .

- Nitro and Methoxy Groups: Derivatives like 1-[4-(2-chloro-6-nitrophenyl)piperazin-1-yl]ethanone () introduce electron-withdrawing nitro groups, altering electronic density and reactivity compared to the target’s chloropyrazine .

Physicochemical and Spectral Properties

*logP estimated via computational tools.

Actividad Biológica

1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on current research findings.

- Molecular Formula : C₁₁H₁₄ClN₃O

- CAS Number : 1316227-07-2

- MDL Number : MFCD19691523

- Hazard Classification : Irritant

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of oncology and neuropharmacology. Its structure, featuring a piperidine ring and a chloropyrazine moiety, contributes to its interaction with various biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, may possess anticancer properties. For instance:

- Mechanism : The compound has been shown to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin in cytotoxicity assays .

- Structure-Activity Relationship (SAR) : The presence of the piperidine moiety enhances binding affinity to target proteins involved in cancer progression, particularly those associated with NF-kB signaling pathways .

2. Neuropharmacological Effects

The compound also shows promise in neuropharmacology:

- Cholinesterase Inhibition : Similar piperidine derivatives have been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .

- Neuroprotective Properties : Some studies indicate that these compounds may exhibit antioxidant effects, which could protect neuronal cells from oxidative stress .

Data Table: Biological Activities of this compound

| Biological Activity | Mechanism/Target | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in tumor cells | |

| Cholinesterase inhibition | Inhibits AChE and BuChE | |

| Neuroprotection | Exhibits antioxidant properties |

Case Studies

Several case studies highlight the therapeutic potential of piperidine derivatives:

- Cancer Treatment :

- Alzheimer's Disease :

Q & A

Q. What are the standard synthetic routes for 1-(4-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes:

Nucleophilic substitution : Reacting a chloropyrazine derivative with a piperidine precursor under anhydrous conditions (e.g., dichloromethane, triethylamine as a base).

Acylation : Introducing the ethanone group via reaction with chloroacetyl chloride or analogous reagents at controlled temperatures (e.g., 273 K to room temperature) to avoid side reactions .

Optimization of solvent choice (e.g., dichloromethane or DMF) and stoichiometric ratios is critical for yield enhancement.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with specific attention to piperidine ring protons (δ 1.5–3.5 ppm) and carbonyl signals (δ ~200 ppm) .

- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) with high precision (R factor < 0.05) .

- HPLC-MS : Validates purity (>95%) and molecular weight via retention time and mass-to-charge ratio matching .

Q. What are the common chemical reactions and stability considerations for this compound?

- Methodological Answer :

- Reduction : The ketone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, though steric hindrance from the piperidine ring may require elevated temperatures .

- Hydrolysis : Susceptible to acid/base-mediated cleavage of the amide bond; stability tests in pH 7.4 buffers are recommended for biological studies .

- Light Sensitivity : Chloropyrazine moieties may degrade under UV exposure; storage in amber vials at -20°C is advised .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of piperidine, while non-polar solvents (e.g., toluene) reduce byproduct formation .

- Catalysis : Pd-mediated cross-coupling or microwave-assisted synthesis reduces reaction time (e.g., from 12 h to 2 h) .

- Continuous Flow Chemistry : Scalable production with automated parameter control (flow rate, temperature) minimizes batch variability .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate functional group contributions .

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time) to eliminate methodological variability .

- Meta-Analysis : Use computational tools (e.g., molecular docking) to correlate bioactivity with binding affinity trends reported in crystallographic studies .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model binding stability with enzymes (e.g., kinases) using force fields like AMBER or CHARMM .

- Density Functional Theory (DFT) : Calculate electron distribution in the chloropyrazine ring to predict reactivity in nucleophilic environments .

- Pharmacophore Mapping : Identify critical interaction sites (e.g., hydrogen bond acceptors on the piperidine nitrogen) using software like Schrödinger .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.